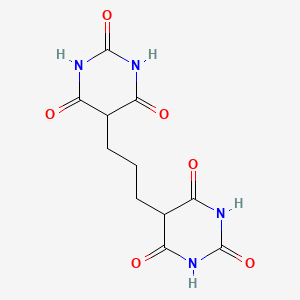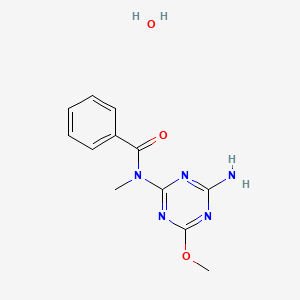
1-(4-ACETYL-1-BENZYL-2,5-DIMETHYL-1H-PYRROL-3-YL)-1-ETHANONE
Übersicht
Beschreibung
1-(4-ACETYL-1-BENZYL-2,5-DIMETHYL-1H-PYRROL-3-YL)-1-ETHANONE is a synthetic organic compound It belongs to the class of pyrroles, which are heterocyclic aromatic organic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ACETYL-1-BENZYL-2,5-DIMETHYL-1H-PYRROL-3-YL)-1-ETHANONE typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but a common approach might include:
- Formation of the pyrrole ring through a condensation reaction.
- Introduction of the acetyl group via Friedel-Crafts acylation.
- Benzylation and methylation steps to introduce the benzyl and methyl groups.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production. This could include using catalysts to increase reaction efficiency, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-ACETYL-1-BENZYL-2,5-DIMETHYL-1H-PYRROL-3-YL)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under various conditions (acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a pharmaceutical intermediate.
Industry: Use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action for 1-(4-ACETYL-1-BENZYL-2,5-DIMETHYL-1H-PYRROL-3-YL)-1-ETHANONE would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways would require detailed experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Acetyl-2,5-dimethyl-1H-pyrrol-3-yl)-1-ethanone: Lacks the benzyl group.
1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: Contains an aldehyde group instead of an acetyl group.
2,5-Dimethyl-1H-pyrrole-3-carboxylic acid: Contains a carboxylic acid group instead of an acetyl group.
Uniqueness
1-(4-ACETYL-1-BENZYL-2,5-DIMETHYL-1H-PYRROL-3-YL)-1-ETHANONE is unique due to its specific combination of functional groups, which can impart distinct chemical and physical properties. This uniqueness can make it valuable for specific applications where these properties are desired.
Eigenschaften
IUPAC Name |
1-(4-acetyl-1-benzyl-2,5-dimethylpyrrol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-11-16(13(3)19)17(14(4)20)12(2)18(11)10-15-8-6-5-7-9-15/h5-9H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSSHHHTPQFACP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1CC2=CC=CC=C2)C)C(=O)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Fluoro-N-({N'-[(E)-(furan-2-YL)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B3855646.png)


![4-[2-[2-(3-Methylphenoxy)ethoxy]ethyl]morpholine](/img/structure/B3855672.png)

![N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-(4-methylphenyl)quinazolin-4-amine](/img/structure/B3855686.png)
![N-({N'-[(E)-(Thiophen-2-YL)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B3855690.png)
![N-[(E)-(4-fluorophenyl)methylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine](/img/structure/B3855695.png)

![N'-[1-(4-fluorophenyl)ethylidene]methanesulfonohydrazide](/img/structure/B3855723.png)
![2-[(2-phenoxyacetyl)amino]-N-[(E)-1-phenylethylideneamino]acetamide](/img/structure/B3855724.png)
![2,2-DIPHENYL-N-({N'-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}METHYL)ACETAMIDE](/img/structure/B3855734.png)
![N-[3-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B3855739.png)

